molecular formula C20H28N4O B2438156 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798625-20-3

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2438156
CAS RN: 1798625-20-3
M. Wt: 340.471
InChI Key: AXCUQNJVBMWDAS-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized a range of compounds incorporating the adamantan-yl and pyridin-yl moieties due to their significant biological activities. For instance, the synthesis of 1,3-disubstituted ureas containing pyrazole and adamantan-yl fragments has been explored for their inhibitory activity towards human soluble epoxide hydrolase (sEH), with findings indicating potential for therapeutic applications due to favorable solubility and inhibitory concentrations (D’yachenko et al., 2019). Similarly, the creation of adamantylated pyrimidines has been reported, with some compounds showing significant anticancer and antimicrobial properties, highlighting the chemical versatility and potential therapeutic value of adamantane derivatives (Orzeszko et al., 2004).

Biological Evaluations and Potential Applications

The exploration of adamantane derivatives has extended into the examination of their antimicrobial and anti-proliferative activities. Novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, among other derivatives, have been synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as their anti-proliferative activity towards human tumor cell lines. These studies reveal the potential of such compounds in developing new treatments against bacterial infections and cancer (Al-Mutairi et al., 2019).

Furthermore, the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has demonstrated the potential for creating compounds with improved pharmacokinetic parameters and efficacy in pain reduction in vivo, suggesting a promising avenue for developing new therapeutic agents (Rose et al., 2010).

Molecular Interaction and Complexation Studies

The study of molecular recognition and the complexation behavior of adamantane derivatives has provided insights into their adaptability and versatility in forming one-dimensional motifs with various assembling partners. This highlights their potential utility in designing new materials and molecular assemblies with specific properties (Karle et al., 1997).

properties

IUPAC Name

1-(1-adamantyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c25-19(22-17-4-6-24(13-17)18-3-1-2-5-21-18)23-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-3,5,14-17H,4,6-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUQNJVBMWDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea

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